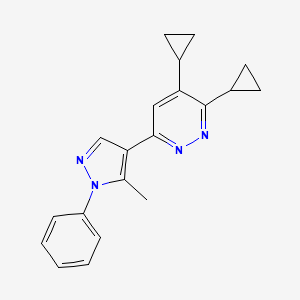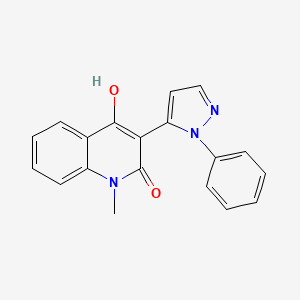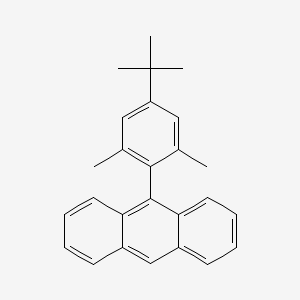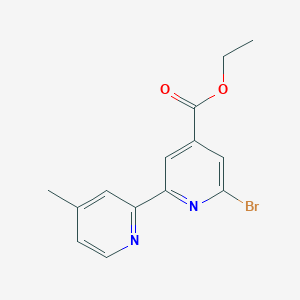
3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with cyclopropyl groups and a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dicyclopropylpyridazine with 5-methyl-1-phenyl-1H-pyrazole in the presence of a suitable catalyst. The reaction conditions often require refluxing in a solvent such as ethanol or dimethylformamide (DMF) and the use of a base like sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazole: Shares the pyrazole moiety but lacks the pyridazine ring.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a similar pyrazole structure but with different substituents.
Uniqueness
3,4-Dicyclopropyl-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyridazine is unique due to its combination of cyclopropyl groups and the pyridazine-pyrazole framework. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
918873-36-6 |
|---|---|
Formule moléculaire |
C20H20N4 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
3,4-dicyclopropyl-6-(5-methyl-1-phenylpyrazol-4-yl)pyridazine |
InChI |
InChI=1S/C20H20N4/c1-13-18(12-21-24(13)16-5-3-2-4-6-16)19-11-17(14-7-8-14)20(23-22-19)15-9-10-15/h2-6,11-12,14-15H,7-10H2,1H3 |
Clé InChI |
NLCAKMPPYCOBPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C2=CC=CC=C2)C3=NN=C(C(=C3)C4CC4)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)

![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)

![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)

![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)

![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
